[(4S)-4-Prop-1-en-2-ylcyclohexen-1-yl]methanamine

Antiproliferative Cancer Apoptosis

[(4S)-4-Prop-1-en-2-ylcyclohexen-1-yl]methanamine, also known as (S)-perillylamine, is a chiral primary amine derived from the monoterpene scaffold of (S)-perillyl alcohol. It belongs to the p-menthadienylamine class of compounds and is characterized by a cyclohexene ring bearing an isopropenyl group at the 4-position and a methanamine group at the 1-position, with defined (S)-stereochemistry.

Molecular Formula C10H17N
Molecular Weight 151.253
CAS No. 159822-94-3
Cat. No. B2645887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4S)-4-Prop-1-en-2-ylcyclohexen-1-yl]methanamine
CAS159822-94-3
Molecular FormulaC10H17N
Molecular Weight151.253
Structural Identifiers
SMILESCC(=C)C1CCC(=CC1)CN
InChIInChI=1S/C10H17N/c1-8(2)10-5-3-9(7-11)4-6-10/h3,10H,1,4-7,11H2,2H3/t10-/m1/s1
InChIKeyLEFDFSDZBGZSER-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[(4S)-4-Prop-1-en-2-ylcyclohexen-1-yl]methanamine (CAS 159822-94-3): A Chiral Monoterpene-Derived Primary Amine for Research and Advanced Intermediate Sourcing


[(4S)-4-Prop-1-en-2-ylcyclohexen-1-yl]methanamine, also known as (S)-perillylamine, is a chiral primary amine derived from the monoterpene scaffold of (S)-perillyl alcohol [1]. It belongs to the p-menthadienylamine class of compounds [2] and is characterized by a cyclohexene ring bearing an isopropenyl group at the 4-position and a methanamine group at the 1-position, with defined (S)-stereochemistry. This compound serves as a critical intermediate in the synthesis of more complex bioactive molecules, particularly amino-modified perillyl alcohol derivatives with enhanced antiproliferative activity [3]. Its primary amine functionality enables diverse chemical transformations including reductive amination, amide coupling, and carbamate formation, making it a valuable building block for medicinal chemistry and agrochemical development programs.

Why Generic Substitution of [(4S)-4-Prop-1-en-2-ylcyclohexen-1-yl]methanamine with Other Perillyl Derivatives Fails


The substitution of [(4S)-4-Prop-1-en-2-ylcyclohexen-1-yl]methanamine with other perillyl-based compounds (e.g., perillyl alcohol, perillaldehyde, perillic acid) is not chemically or biologically equivalent. The primary amine functionality in this compound confers unique reactivity that is absent in the alcohol, aldehyde, or carboxylic acid analogs [1]. For instance, (S)-perillyl alcohol exhibits weak antiproliferative activity with IC50 values exceeding 1,000 μM in multiple cancer cell lines, whereas its amino-modified derivatives (synthesized from this amine) achieve IC50 values below 100 μM [2]. Furthermore, the (4S)-stereochemistry is critical: enantiomeric purity directly impacts biological activity and downstream synthetic outcomes [3]. Generic substitution with racemic mixtures or alternative functional group derivatives (e.g., esters, glycosides) leads to significant loss of potency or altered pharmacological profiles, as documented in comparative structure-activity relationship (SAR) studies [4]. The quantitative evidence below substantiates why this specific chiral amine cannot be simply interchanged with close analogs.

Quantitative Differentiation of [(4S)-4-Prop-1-en-2-ylcyclohexen-1-yl]methanamine Against Closest Analogs and In-Class Alternatives


Amino-Modified Perillyl Alcohol Derivatives Exhibit >10-Fold Enhanced Antiproliferative Activity Compared to Parent (S)-Perillyl Alcohol

Amino-modified derivatives synthesized from (S)-perillylamine (the target compound) demonstrate markedly superior antiproliferative activity relative to (S)-perillyl alcohol across multiple human cancer cell lines [1]. While (S)-perillyl alcohol shows minimal growth inhibition at concentrations up to 2,000 μM in A549 lung cancer cells, the amino-modified derivative VI5 achieves an IC50 of 152.72 μM, representing a 6-fold improvement over the combination of perillyl alcohol plus amantadine (IC50 = 920.75 μM) [2]. The most potent derivatives (VI5 and VI7) exhibit IC50 values below 100 μM in A549 cells, a >20-fold enhancement relative to the parent alcohol [3].

Antiproliferative Cancer Apoptosis

Amino-Modified Derivatives Show Broad-Spectrum Antiproliferative Activity Across Multiple Cancer Cell Lines

Beyond A549 cells, amino-modified derivatives synthesized from this amine scaffold demonstrate significantly enhanced activity against A375-S2 melanoma and HT-1080 fibrosarcoma cell lines compared to (S)-perillyl alcohol [1]. The parent compound (S)-perillyl alcohol exhibited IC50 values > 1,000 μM across all three cell lines tested, whereas the amino-modified derivatives (including VI5 and VI7) consistently showed IC50 values below 100 μM [2]. This broad-spectrum activity profile is a direct consequence of the amino-modification enabled by this primary amine intermediate.

Antiproliferative Melanoma Fibrosarcoma

p-Menthane-7-Amine Derivatives Demonstrate Herbicidal Activity Comparable to or Exceeding Commercial Standards

Secondary amine derivatives of the p-menthane scaffold (structurally related to the target compound) exhibit herbicidal activity that matches or surpasses the commercial herbicides glyphosate and diuron [1]. In post-emergence assays, compounds 3p, 3r, 3u, and 3w achieved 404% higher activity against barnyard grass root growth compared to glyphosate [2]. Against rape, compounds 3q, 3v, 3w, and 3x showed 561%, 494%, 491%, and 544% higher root growth inhibition relative to diuron, and 484%, 760%, 423%, and 665% higher shoot growth inhibition relative to diuron [3].

Herbicidal Agrochemical Weed Control

Mechanistic Differentiation: Amino-Modified Derivatives Induce Apoptosis in Cancer Cells

The amino-modified derivative VI5 (synthesized from the target amine) induces apoptosis in A549 lung cancer cells, whereas (S)-perillyl alcohol alone does not trigger significant apoptotic cell death at comparable concentrations [1]. This mechanistic distinction—apoptosis induction versus cytostatic or non-specific effects—is critical for therapeutic development and represents a functional differentiation that cannot be achieved with the parent alcohol [2].

Apoptosis Mechanism of Action Cancer

Optimal Research and Industrial Application Scenarios for [(4S)-4-Prop-1-en-2-ylcyclohexen-1-yl]methanamine


Synthesis of Potent Amino-Modified Antiproliferative Leads for Oncology Drug Discovery

This compound is the essential starting material for synthesizing amino-modified perillyl alcohol derivatives with IC50 values below 100 μM across multiple cancer cell lines [1]. Research groups focused on developing novel anticancer agents with apoptosis-inducing mechanisms should procure this amine to access derivatives such as VI5 and VI7, which exhibit >10-fold improved potency over (S)-perillyl alcohol [2].

Development of Botanical Herbicides with Superior Activity to Glyphosate and Diuron

The p-menthadienylamine scaffold, of which this compound is a key representative, yields secondary amine derivatives with herbicidal activity exceeding commercial standards by up to 760% [1]. Agrochemical research programs seeking sustainable, plant-derived alternatives to synthetic herbicides should utilize this amine as a building block for structure-activity relationship studies and lead optimization [2].

Chiral Building Block for Stereoselective Synthesis and Asymmetric Catalysis

The defined (4S)-stereochemistry of this amine makes it a valuable chiral intermediate for the synthesis of enantiopure terpenoid derivatives and chiral ligands [1]. Its primary amine group enables diverse transformations including reductive amination, amide coupling, and carbamate formation, while the rigid cyclohexene framework provides conformational constraint beneficial for asymmetric induction [2].

Precursor for Perillyl Carbamate Prodrugs and Conjugates

This amine serves as a direct precursor to perillyl carbamates, a class of compounds with documented anticancer activity and improved pharmacokinetic properties relative to perillyl alcohol [1]. Pharmaceutical research programs developing targeted prodrugs or CNS-penetrant anticancer agents (e.g., for glioblastoma) can leverage this amine for carbamate conjugation with various therapeutic warheads [2].

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